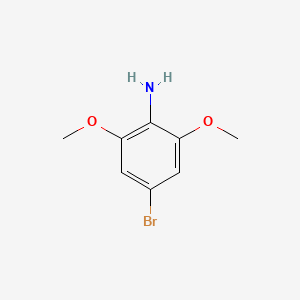

4-Bromo-2,6-dimethoxyaniline

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-2,6-dimethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJGUWWZOHPAMAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1N)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20317162 | |

| Record name | 4-bromo-2,6-dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20317162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23957-21-3 | |

| Record name | 23957-21-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=312015 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-bromo-2,6-dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20317162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 2,6 Dimethoxyaniline

Electrophilic Reactions of the Aniline (B41778) Moiety

The lone pair of electrons on the nitrogen atom of the aniline moiety makes it a potent nucleophile and a key center for reactivity. This allows for a variety of transformations targeting the amino group directly.

The nucleophilic amino group of 4-Bromo-2,6-dimethoxyaniline readily reacts with electrophilic reagents, leading to N-acylated and N-alkylated derivatives. These reactions are fundamental for modifying the electronic properties of the molecule or for protecting the amino group during other synthetic steps.

Acylation: The reaction with acylating agents, such as acid chlorides or anhydrides, converts the primary amine into a more stable and less reactive amide. For instance, acetylation with acetic anhydride (B1165640) is a common strategy to protect the amino group. askfilo.com This protection moderates the activating effect of the -NH₂ group, allowing for more controlled subsequent reactions on the aromatic ring. askfilo.com The resulting acetamide (B32628) can be hydrolyzed under acidic or basic conditions to regenerate the amine. askfilo.com

Alkylation: Direct alkylation of the amino group can be achieved using alkyl halides. However, this reaction can be challenging to control, often resulting in a mixture of mono- and di-alkylated products, and even quaternary ammonium (B1175870) salts. The reactivity is dependent on the nature of the alkylating agent and the reaction conditions.

The following table summarizes common reagents used for these derivatizations, which are applicable to anilines like this compound.

| Derivatization Type | Reagent Class | Specific Example | Product Functional Group |

| Acylation | Acyl Halide | Acetyl chloride (CH₃COCl) | Amide |

| Acid Anhydride | Acetic anhydride ((CH₃CO)₂O) | Amide | |

| Alkylation | Alkyl Halide | Methyl iodide (CH₃I) | Secondary/Tertiary Amine |

| Sulfate (B86663) | Dimethyl sulfate ((CH₃)₂SO₄) | Secondary/Tertiary Amine |

This compound, as a primary amine, is expected to undergo condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines or azomethines. internationaljournalcorner.comredalyc.org This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond (C=N). chempedia.info

While specific studies on this compound are not prevalent, extensive research on structurally similar anilines demonstrates this reactivity. For example, 4-bromoaniline (B143363) readily condenses with various aldehydes to form stable Schiff base compounds. internationaljournalcorner.comnih.gov Similarly, 4-bromo-2,6-dimethylaniline (B44771) has been used to synthesize complex Schiff base ligands that coordinate with transition metals. impactfactor.org The reaction is typically catalyzed by acid and involves the removal of water to drive the equilibrium toward the imine product.

The table below presents examples of Schiff base formation using analogous bromoanilines.

| Aniline Reactant | Carbonyl Reactant | Solvent | Conditions | Product Type |

| 4-Bromoaniline | 2,3-Dimethoxybenzaldehyde | Chloroform | Recrystallization | (E)-4-Bromo-N-(2,3-dimethoxybenzylidene)aniline nih.gov |

| 4-Bromoaniline | 3,5-Dichlorosalicylaldehyde | Not specified | Not specified | 3,5-dichlorosalicylaldimino-4-bromoaniline internationaljournalcorner.com |

| 4-Bromo-2,6-dimethylaniline | 4-Aminoacetophenone / Salicylaldehyde | Ethanol | Reflux (4-8 hours) | Bidentate Schiff Base Ligand impactfactor.org |

| 2-Methoxyaniline | 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde | Not specified | Condensation | (E)-4-bromo-2-ethoxy-6-{[(2-methoxyphenyl)imino]methyl}phenol nih.gov |

Oxidation and Reduction Pathways

The aniline moiety is susceptible to both oxidation and reduction, leading to a range of important chemical transformations.

Oxidation to Nitro Compounds: The direct oxidation of the primary amino group in anilines to a nitro group (-NO₂) is a challenging transformation that requires powerful oxidizing agents. Reagents such as trifluoroperacetic acid (TFPAA), generated in situ from trifluoroacetic anhydride and hydrogen peroxide, are often employed for this purpose. This method can convert anilines into the corresponding nitroarenes, although the reaction can be sensitive to the substitution pattern on the aromatic ring.

Formation of Azo Compounds: A more common and synthetically useful transformation is the conversion to azo compounds. This is a two-step process involving diazotization followed by azo coupling.

Diazotization: The primary amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated at low temperatures (0–5 °C) from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). iiste.orgicrc.ac.ir The resulting 4-bromo-2,6-dimethoxybenzenediazonium salt is an electrophilic species.

Azo Coupling: The diazonium salt is then reacted with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline (the coupling component). iiste.org The electrophilic diazonium ion attacks the activated ring of the coupling partner, usually at the para position, to form a stable azo compound, characterized by the -N=N- linkage which acts as a chromophore. For example, 4-bromoaniline is diazotized and coupled with 3-aminophenol (B1664112) to synthesize disazo dyes. iiste.org

| Step | Reagents | Intermediate/Product | Key Functional Group |

| Diazotization | NaNO₂, HCl (aq) | Diazonium Salt | -N₂⁺ |

| Azo Coupling | Electron-rich arene (e.g., phenol) | Azo Compound | -N=N- |

The aniline functionality in this compound can participate in reductive processes. A key example is its use in direct reductive amination (DARA) of aldehydes and ketones. In this reaction, the aniline first condenses with the carbonyl compound to form an imine or enamine intermediate in situ. This intermediate is then immediately reduced by a hydride source, often hydrogen gas with a metal catalyst, to yield a secondary amine. nih.gov

Studies on 4-bromoaniline in iridium-catalyzed DARA have shown that this method can be used to synthesize chiral amines from prochiral ketones. nih.gov The stereochemical outcome (enantioselectivity) of the reaction is dictated by the use of a chiral catalyst system, such as an iridium complex paired with a chiral phosphate (B84403) anion. nih.gov The chiral catalyst environment guides the hydride transfer to one face of the iminium ion intermediate, leading to the preferential formation of one enantiomer of the final amine product. As this compound is achiral, any stereochemistry in the product would arise from the carbonyl partner and the asymmetric reduction step.

Furthermore, if the aniline were transformed into an azo or nitro derivative as described in the previous section, these groups could be readily reduced back. Azo compounds can be reduced to form two primary amines, while nitro groups are commonly reduced to primary amines using reagents like tin(II) chloride, sodium dithionite, or catalytic hydrogenation. ketonepharma.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms. For "4-Bromo-2,6-dimethoxyaniline," a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to the aromatic protons, the amine (-NH₂) protons, and the methoxy (B1213986) (-OCH₃) protons.

Aromatic Protons: Due to the symmetrical substitution pattern of the benzene (B151609) ring, the two aromatic protons at positions 3 and 5 are chemically equivalent. They would appear as a sharp singlet in the aromatic region of the spectrum, typically between δ 6.0 and 7.5 ppm.

Amine Protons: The two protons of the primary amine group (-NH₂) would likely appear as a broad singlet. The chemical shift of this signal can vary depending on the solvent, concentration, and temperature, but it is generally expected in the range of δ 3.5 to 5.0 ppm.

Methoxy Protons: The six protons of the two equivalent methoxy groups at positions 2 and 6 would give rise to a sharp singlet, integrating to six protons. This signal is anticipated in the aliphatic region, typically around δ 3.8 to 4.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic H (H-3, H-5) | 6.0 - 7.5 | Singlet | 2H |

| Amine (-NH₂) | 3.5 - 5.0 | Broad Singlet | 2H |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet | 6H |

Note: These are predicted values and may vary based on experimental conditions.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For "this compound," four signals in the aromatic region and one in the aliphatic region are expected.

Aromatic Carbons:

C-2 and C-6: These two carbons, bonded to the methoxy groups, are equivalent and would appear as a single signal.

C-3 and C-5: The two carbons bearing hydrogen atoms are also equivalent and would produce a single signal.

C-1: The carbon atom attached to the amine group will have a distinct chemical shift.

C-4: The carbon atom bonded to the bromine atom will also show a unique signal, typically at a lower field (downfield) due to the deshielding effect of the halogen.

Aliphatic Carbon: The two equivalent methoxy carbons (-OCH₃) would give a single signal in the upfield region of the spectrum, typically between δ 55 and 65 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-1 | 140 - 150 |

| C-2, C-6 | 150 - 160 |

| C-3, C-5 | 90 - 100 |

| C-4 | 100 - 110 |

| -OCH₃ | 55 - 65 |

Note: These are predicted values and may vary based on experimental conditions.

To confirm the assignments made from one-dimensional NMR and to establish the connectivity within the molecule, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In the case of "this compound," no cross-peaks would be expected in the aromatic region as the aromatic protons are singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show a cross-peak between the aromatic proton signal and the C-3/C-5 carbon signal, as well as a cross-peak between the methoxy proton signal and the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. Key expected correlations would include:

The aromatic protons (H-3/H-5) showing correlations to C-1, C-2/C-6, and C-4.

The methoxy protons showing correlations to C-2/C-6.

These 2D NMR experiments would provide unequivocal evidence for the proposed structure of "this compound."

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of "this compound." The molecular formula is C₈H₁₀BrNO₂. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). HRMS would provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass [M]⁺ | Calculated Exact Mass [M+2]⁺ |

| [C₈H₁₀⁷⁹BrNO₂]⁺ | 230.9895 | - |

| [C₈H₁₀⁸¹BrNO₂]⁺ | - | 232.9874 |

Note: These are calculated values.

Analysis of the fragmentation pattern in the mass spectrum provides further confirmation of the molecular structure. Common fragmentation pathways for anilines and aromatic ethers can be expected. Potential fragmentation patterns for "this compound" might include:

Loss of a methyl group (-CH₃): This would result in a fragment ion with a mass corresponding to [M-15]⁺.

Loss of a methoxy group (-OCH₃): This would lead to a fragment ion at [M-31]⁺.

Loss of bromine radical (•Br): This would produce a fragment at [M-79]⁺ or [M-81]⁺.

Cleavage of the C-N bond: This could lead to various smaller fragments.

By analyzing these fragmentation pathways, the connectivity of the methoxy groups, the bromine atom, and the amine group on the benzene ring can be further substantiated.

In-depth Spectroscopic and Crystallographic Data for this compound Currently Unavailable in Public Scientific Literature

A thorough investigation of scientific databases and publicly accessible literature has revealed a significant lack of detailed experimental data for the chemical compound this compound, specifically concerning its advanced spectroscopic and crystallographic characterization. Despite extensive searches for scholarly articles, crystallographic information files (CIF), and infrared spectral analyses, the specific information required to detail its Infrared (IR) Spectroscopy and X-ray Crystallography, as outlined in the requested article structure, is not available.

While basic information such as the compound's CAS number (23957-21-3), molecular formula (C₈H₁₀BrNO₂), and some physical properties like its melting point (approximately 75-76 °C) are listed by various chemical suppliers, the in-depth scientific studies necessary for a comprehensive structural elucidation have not been published or made publicly available.

Searches for crystallographic data, including within the Cambridge Crystallographic Data Centre (CCDC), did not yield a determined single-crystal X-ray structure for this compound. Consequently, a detailed analysis of its solid-state molecular conformation, intermolecular interactions, and crystal packing cannot be provided.

Similarly, a detailed experimental Infrared (IR) spectrum with vibrational band assignments for its specific functional groups is not present in the surveyed literature. While theoretical predictions of such spectra are possible through computational methods like Density Functional Theory (DFT), as demonstrated for analogous aniline (B41778) derivatives, published experimental data for validation is absent for this particular compound.

It is important to note that a related compound, 4-Bromo-2,6-dimethylaniline (B44771), has been the subject of crystallographic studies. However, this is a distinct chemical entity, and its data cannot be substituted for this compound.

Given the constraints and the imperative for scientific accuracy, it is not possible to generate the requested article with the specified detailed sections on Infrared (IR) Spectroscopy and X-ray Crystallography for this compound at this time. The foundational experimental research required to populate these sections does not appear to be available in the public domain.

Computational Chemistry and Theoretical Insights into 4 Bromo 2,6 Dimethoxyaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior and properties of molecules at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry that determines the electronic structure of a molecule by focusing on its electron density. tci-thaijo.org It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules.

The process of geometry optimization involves finding the arrangement of atoms that corresponds to the lowest energy, representing the molecule's most stable conformation. For substituted anilines, DFT methods like B3LYP, often paired with a basis set such as 6-311++G(d,p), have been shown to provide reliable optimized geometries and energies. globalresearchonline.net A theoretical geometry optimization for 4-Bromo-2,6-dimethoxyaniline would calculate key structural parameters. While specific published computational data for this exact molecule is sparse, representative values can be predicted based on DFT studies of analogous structures. globalresearchonline.netresearchgate.net

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative Data) This table presents hypothetical data based on typical DFT calculation results for similar aromatic compounds.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths | C-Br | 1.91 Å |

| C-N | 1.40 Å | |

| C-O | 1.37 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| O-CH₃ | 1.43 Å | |

| Bond Angles | C-C-Br | 119.5° |

| C-C-N | 121.0° | |

| C-C-O | 118.0° / 122.0° | |

| C-O-C | 117.5° |

| Dihedral Angle | C-C-N-H | ~30-40° (pyramidalization) |

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of a molecule. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative Data) This table presents hypothetical data based on typical DFT calculation results for similar aromatic compounds.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Gap (ΔE) | 4.90 |

DFT calculations can accurately predict various spectroscopic parameters. By calculating the magnetic shielding tensors, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com Similarly, by calculating the second derivatives of the energy with respect to atomic positions, one can determine the harmonic vibrational frequencies, which correspond to peaks in an Infrared (IR) spectrum. researchgate.net

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically multiplied by a scaling factor (around 0.96 for B3LYP) to improve agreement with experimental data. globalresearchonline.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) Referenced to TMS (Illustrative Data) This table presents hypothetical data based on typical DFT calculation results for similar aromatic compounds.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H NMR | |

| -NH₂ | 4.10 |

| -OCH₃ | 3.85 |

| Ar-H | 6.70 |

| ¹³C NMR | |

| C-Br | 115.2 |

| C-NH₂ | 145.8 |

| C-OCH₃ | 152.5 |

| C-H | 108.9 |

Table 4: Predicted Principal Vibrational Frequencies (cm⁻¹) (Illustrative Data) This table presents hypothetical data based on typical DFT calculation results for similar aromatic compounds.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H Asymmetric Stretch | 3450 |

| N-H Symmetric Stretch | 3360 |

| C-H (Aromatic) Stretch | 3080 |

| C-H (Methyl) Stretch | 2950 |

| C-C (Aromatic) Stretch | 1610, 1500 |

| N-H Scissoring | 1590 |

| C-O Asymmetric Stretch | 1255 |

| C-O Symmetric Stretch | 1040 |

Molecular Dynamics Simulations

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations provide insights into conformational dynamics and the influence of the molecular environment. nih.gov

For a molecule like this compound, significant conformational flexibility exists due to the rotation around several single bonds. The key degrees of freedom include the rotation of the two methoxy (B1213986) groups (-OCH₃) and the pyramidalization or rotation of the amino group (-NH₂).

MD simulations can explore the potential energy surface associated with these rotations. By simulating the molecule's movement over nanoseconds, it is possible to identify the most stable (lowest energy) conformers and the energy barriers between different conformations. This analysis would reveal the preferred orientation of the methoxy and amino groups relative to the benzene (B151609) ring.

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. materialsciencejournal.org MD simulations can model these interactions using either explicit solvent models (where individual solvent molecules are included in the simulation box) or implicit models (where the solvent is treated as a continuous medium).

Simulating this compound in different solvents, such as polar water and non-polar hexane, would reveal how intermolecular forces affect its conformational preferences and dynamic behavior. For instance, in a polar solvent, conformations with a larger dipole moment might be stabilized through favorable dipole-dipole interactions with solvent molecules. The solvent can also influence the accessibility of reactive sites by forming a solvent shell around the molecule.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR studies are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. wikipedia.org These models are invaluable in predicting the behavior of new or untested molecules, thereby guiding research and development while minimizing extensive laboratory experimentation.

For a molecule like this compound, QSAR/QSPR models would correlate its structural features with its chemical reactivity. This is achieved by calculating a series of numerical values, known as molecular descriptors, that quantify different aspects of the molecule's structure. These descriptors are then used as variables in a statistical model to predict the property of interest.

The development of a predictive model for the chemical reactivity of this compound would follow a systematic approach. Initially, a dataset of structurally similar aniline (B41778) derivatives with known experimental reactivity data would be compiled. The reactivity could be any measurable chemical property, such as the rate constant of a reaction, the equilibrium constant, or the oxidation potential.

Once the dataset is established, a variety of molecular descriptors would be calculated for each compound, including this compound. These descriptors can be categorized as constitutional, topological, geometric, and electronic. For predicting chemical reactivity, electronic descriptors are often the most influential.

Statistical methods such as Multiple Linear Regression (MLR) are then employed to develop a mathematical equation that links the descriptors to the observed reactivity. The general form of an MLR model is:

Reactivity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where D₁, D₂, ..., Dₙ are the molecular descriptors, and c₀, c₁, c₂, ..., cₙ are the regression coefficients determined from the statistical analysis. The quality and predictive power of the model are assessed through various validation techniques.

For instance, a hypothetical QSAR model for the electrophilic substitution reactivity of a series of substituted anilines might be developed. In such a model, the reactivity would likely be influenced by the electron-donating or electron-withdrawing nature of the substituents on the aniline ring.

Table 1: Illustrative Data for a Hypothetical QSAR Model of Aniline Reactivity

| Compound | Experimental Reactivity (log k) | Hammett Constant (σp) | HOMO Energy (eV) |

| Aniline | 5.0 | 0.00 | -5.15 |

| 4-Methoxyaniline | 6.2 | -0.27 | -4.98 |

| 4-Chloroaniline | 3.8 | 0.23 | -5.32 |

| This compound | (Predicted) | (Calculated) | (Calculated) |

| 4-Nitroaniline | 1.5 | 0.78 | -5.89 |

Note: The data in this table is illustrative and intended to demonstrate the components of a QSAR model. The experimental reactivity values are hypothetical.

Based on such data, a predictive model could be formulated. The development of these models is an iterative process, often involving the testing of various combinations of descriptors to find the most statistically significant correlation.

The foundation of a robust QSAR/QSPR model for chemical reactivity lies in the strong correlation between calculated electronic descriptors and experimentally observed data. Electronic descriptors provide quantitative insights into the electron distribution within a molecule, which is fundamental to its chemical behavior.

For this compound, several key electronic descriptors would be particularly relevant:

Energies of Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. researchgate.net The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). A smaller HOMO-LUMO energy gap generally implies higher reactivity. mdpi.com

Hammett Constants (σ): These are empirical parameters that quantify the electron-donating or electron-withdrawing effect of substituents on an aromatic ring. rsc.org For this compound, the Hammett constants for the bromo and methoxy groups would be crucial in predicting its reactivity in electrophilic or nucleophilic aromatic substitution reactions.

Atomic Charges: The distribution of partial charges on the atoms within the molecule can indicate the most likely sites for electrophilic or nucleophilic attack.

The correlation of these descriptors with experimental data is typically visualized through scatter plots and quantified using statistical measures like the coefficient of determination (R²). A high R² value indicates that the chosen descriptors can effectively predict the experimental outcome.

Table 2: Key Electronic Descriptors and Their Relevance to the Reactivity of this compound

| Electronic Descriptor | Definition | Predicted Influence on Reactivity of this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | The two methoxy groups will increase the HOMO energy, enhancing its nucleophilicity and reactivity towards electrophiles. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | The bromo substituent will lower the LUMO energy, potentially increasing its susceptibility to nucleophilic attack under certain conditions. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | The combination of electron-donating methoxy groups and an electron-withdrawing bromo group will result in a moderate HOMO-LUMO gap, suggesting a balance of stability and reactivity. |

| Hammett Constant (σ) | A measure of the electronic effect of a substituent. | The methoxy groups have negative σ values (electron-donating), while the bromo group has a positive σ value (electron-withdrawing). The overall effect will depend on the specific reaction. |

| Electrostatic Potential | The charge distribution around the molecule. | The electrostatic potential map would show negative potential around the oxygen and nitrogen atoms, indicating likely sites for protonation or interaction with electrophiles. |

Applications in Medicinal Chemistry and Pharmaceutical Research

Rational Drug Design and Synthesis of Bioactive Derivatives

The strategic use of 4-Bromo-2,6-dimethoxyaniline in rational drug design allows for the systematic development of new drug candidates with potentially improved efficacy and target specificity.

The this compound core structure is utilized as a foundational scaffold in the generation of lead compounds. A key example of its application is in the synthesis of pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrazines, which have been investigated as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). google.com In this context, the aniline (B41778) nitrogen of this compound can be used to form a crucial part of the heterocyclic core of the target molecule, while the bromo and methoxy (B1213986) groups offer sites for further chemical elaboration to optimize the compound's properties.

This compound has been specifically employed as a key intermediate in the development of enzyme inhibitors. Its utility is prominently demonstrated in the creation of a series of compounds designed to inhibit HPK1, a kinase that plays a role in regulating the function of various immune cells. google.com The synthesis of these inhibitors involves the use of this compound as a starting material, highlighting its importance as a building block in constructing complex molecules that can interact with specific biological targets. The derivatives of this compound are being explored for their potential in cancer treatment by modulating immune cell activity. google.com

Structure-Activity Relationship (SAR) Studies of Derivatives

The systematic modification of derivatives of this compound is crucial for understanding their biological activity and for optimizing their therapeutic potential.

The bromine atom on the this compound scaffold provides a reactive handle for introducing a variety of substituents through cross-coupling reactions. This allows for the exploration of a wide range of chemical space to optimize the biological efficacy of the resulting compounds. For instance, in the development of HPK1 inhibitors, modifications at this position can be used to enhance the potency and pharmacokinetic properties of the lead compounds. google.com

The following table illustrates hypothetical examples of how modifications to a lead compound derived from this compound could influence its inhibitory activity against a target enzyme, based on general principles of medicinal chemistry.

| Compound ID | Modification from Lead | R-Group at 4-position | Enzyme Inhibitory Activity (IC₅₀, nM) |

| Lead-001 | - | -Br | 150 |

| Analog-002 | Suzuki Coupling | -Phenyl | 100 |

| Analog-003 | Sonogashira Coupling | -Phenylethynyl | 75 |

| Analog-004 | Buchwald-Hartwig Amination | -Aniline | 120 |

| Analog-005 | Stille Coupling | -Thienyl | 90 |

This table is for illustrative purposes to demonstrate the concept of optimizing biological efficacy through chemical modification and does not represent actual experimental data for specific named compounds.

Mechanistic Elucidation of Biological Actions

Understanding the mechanism by which derivatives of this compound exert their biological effects is a critical aspect of their development as therapeutic agents. For the derivatives developed as HPK1 inhibitors, their primary mechanism of action is the modulation of this specific kinase. HPK1 is known to regulate the functions of T cells and B cells, and its inhibition can lead to an enhanced immune response. google.com Therefore, compounds derived from this compound that inhibit HPK1 are being investigated for their potential to treat diseases such as cancer by boosting the body's own immune system to fight the disease. google.com

In Silico Docking and Binding Affinity Predictions

In silico studies, which are computational methods used to predict the binding affinity and interaction of a small molecule with a biological target, play a crucial role in modern drug discovery. While these methods are widely used, specific in silico docking and binding affinity predictions for this compound are not readily found in published research.

Studies on a series of bromoaniline derivatives, not explicitly including this compound, have been conducted to assess their potential as inhibitors of Heat Shock Protein 90 (Hsp90). neliti.com These computational screening efforts utilized molecular docking to predict how these compounds might bind to the active site of the Hsp90 protein. neliti.com The goal of such studies is to identify compounds that could potentially disrupt the function of Hsp90, a protein implicated in the survival of cancer cells. neliti.com

The general approach for such in silico studies involves:

Target Preparation: Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank).

Ligand Preparation: Creating a 3D model of the small molecule (the ligand).

Molecular Docking: Using software to predict the most likely binding pose of the ligand within the protein's active site.

Scoring and Analysis: Calculating a docking score that estimates the binding affinity and analyzing the predicted non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Although these methodologies are standard, the application of them to this compound has not been specifically documented in the available literature. Therefore, no data tables of its binding affinity or specific binding interactions can be provided at this time.

Applications in Materials Science and Advanced Organic Materials

Precursor for Advanced Organic Materials

The molecular architecture of 4-Bromo-2,6-dimethoxyaniline, featuring a reactive bromine site for cross-coupling reactions and electron-donating methoxy (B1213986) groups that can influence electronic properties, suggests its potential as a valuable monomer.

Synthesis of Conjugated Polymers and Oligomers for Electronics

In theory, the bromine atom on the 4-position of the aniline (B41778) ring could serve as a handle for polymerization reactions, such as Suzuki or Stille coupling, which are common methods for creating the backbone of conjugated polymers. The presence of the amine and methoxy groups could modulate the solubility and electronic energy levels of the resulting polymers. However, specific examples of polymers synthesized from this compound and their corresponding electronic properties are not documented in existing research.

Development of Organic Semiconductors and Optoelectronic Materials

The development of organic semiconductors often relies on the precise tuning of molecular structures to achieve desired charge transport characteristics. While aniline derivatives are utilized in the synthesis of various organic electronic materials, there is no specific data available on the incorporation of this compound into organic semiconductors or its impact on their performance in optoelectronic devices.

Intermediates for Specialty Chemicals

The structural features of this compound also point towards its potential use as an intermediate in the synthesis of high-performance colorants.

Synthesis of Dyes and Pigments with Enhanced Properties

Substituted anilines are foundational in the synthesis of a vast array of dyes and pigments. The specific combination of bromo and dimethoxy substituents on the aniline core could potentially lead to colorants with unique shades and improved fastness properties. Nevertheless, there is a lack of published studies that demonstrate the use of this compound as a precursor for the synthesis of specific dyes or pigments.

Chromophore Design for Advanced Colorants

The design of chromophores, the parts of a molecule responsible for its color, is a sophisticated area of chemistry. The electronic nature of the substituents on an aromatic ring plays a crucial role in determining the absorption and emission properties of a chromophore. While the methoxy groups in this compound would be expected to act as auxochromes, modifying the color, no specific research has been found that details its application in the design of novel chromophores.

Ligand Design for Catalytic Systems

The nitrogen atom of the aniline and potentially the oxygen atoms of the methoxy groups in this compound could act as coordination sites for metal ions, making it a candidate for ligand design in catalysis. The electronic and steric environment created by the bromo and dimethoxy substituents could influence the activity and selectivity of a metal catalyst. However, the scientific literature does not currently contain reports of catalytic systems employing ligands derived from this compound.

Development of Novel Aniline-Based Ligands for Transition Metal Catalysis

The field of materials science is continuously exploring the synthesis of advanced organic materials with tailored properties, and in this context, transition metal catalysis plays a pivotal role. The performance of these catalysts is intricately linked to the design of the ligands that coordinate to the metal center. Aniline derivatives, with their tunable electronic and steric properties, are a versatile class of precursors for ligand synthesis. The compound this compound, although a subject of limited specific research in catalysis, presents an interesting structural motif for the development of novel ligands.

The synthesis of aniline-based ligands often involves the condensation of the aniline with an appropriate aldehyde or ketone to form Schiff base (imine) ligands. These ligands can then be used to create a variety of transition metal complexes. While direct research on this compound in this application is not extensively documented, studies on analogous compounds such as 4-bromo-2,6-dimethylaniline (B44771) provide insights into the potential synthetic pathways and applications. For instance, ligands derived from 4-bromo-2,6-dimethylaniline have been utilized in the preparation of iron, cobalt, and nickel complexes for ethylene (B1197577) reactivity studies.

The general approach to synthesizing such ligands would involve the reaction of this compound with a carbonyl-containing compound, often under reflux in a suitable solvent like ethanol. The resulting imine ligand can then be reacted with a transition metal salt (e.g., of palladium, ruthenium, copper) to form the corresponding metal complex. The presence of the bromo- and dimethoxy- substituents on the aniline ring is anticipated to influence the coordination chemistry and the subsequent catalytic activity of the metal center.

Impact of Ligand Structure on Catalyst Performance and Selectivity

The structural features of a ligand are critical in determining the performance and selectivity of a transition metal catalyst. The substituents on the aniline ring of a ligand can exert significant electronic and steric effects, thereby modulating the catalytic properties of the metal center. In the case of ligands derived from this compound, the interplay of the bromo and dimethoxy groups would be a key determinant of catalyst behavior.

Electronic Effects:

The two methoxy groups at the ortho positions are strong electron-donating groups. Their presence increases the electron density on the nitrogen atom of the aniline, which in turn enhances its ability to donate electron density to the coordinated metal center. This increased electron donation can stabilize the metal in higher oxidation states and influence the redox potentials of the catalytic cycle. Conversely, the bromo group at the para position is an electron-withdrawing group, which can partially counteract the effect of the methoxy groups. This electronic push-pull characteristic can be advantageous in fine-tuning the electronic environment of the metal catalyst.

Steric Effects:

The two bulky methoxy groups at the ortho positions create significant steric hindrance around the nitrogen donor atom. This steric bulk can have several consequences for the catalyst's performance:

Coordination Geometry: It can influence the coordination number and geometry of the metal complex, potentially creating a specific coordination environment that favors a particular reaction pathway.

Substrate Selectivity: The steric hindrance can control the access of substrates to the metal center, leading to enhanced selectivity for less bulky substrates or specific regioisomers.

Catalyst Stability: The bulky groups can protect the metal center from decomposition pathways, leading to a more robust and long-lived catalyst.

While specific data for catalysts derived from this compound is not available, research on other sterically hindered aniline-based ligands has shown that such steric bulk is crucial for achieving high activity and selectivity in various catalytic reactions, including cross-coupling and polymerization reactions. For example, the use of bulky N-heterocyclic carbene (NHC) ligands derived from substituted anilines has been shown to be highly effective in palladium-catalyzed cross-coupling reactions.

The following table provides a hypothetical overview of how the structural features of a ligand derived from this compound might influence catalyst performance, based on general principles of catalyst design.

| Ligand Feature | Electronic/Steric Effect | Potential Impact on Catalyst Performance |

| 2,6-Dimethoxy Groups | Strong electron-donating (electronic) | - Increased electron density on the metal center- Stabilization of higher oxidation states- Potential for enhanced catalytic activity |

| 2,6-Dimethoxy Groups | High steric bulk (steric) | - Creation of a specific coordination pocket- Enhanced substrate selectivity- Increased catalyst stability |

| 4-Bromo Group | Electron-withdrawing (electronic) | - Modulation of the overall electronic properties of the ligand- Fine-tuning of the catalyst's redox potential |

It is important to emphasize that the actual impact of these structural features would need to be determined through experimental studies involving the synthesis of the specific ligands and catalysts and their evaluation in relevant catalytic reactions.

Future Directions and Emerging Research Avenues for 4 Bromo 2,6 Dimethoxyaniline

Integration with High-Throughput Screening and Automated Synthesis Platforms

The exploration of the chemical space surrounding 4-Bromo-2,6-dimethoxyaniline can be vastly accelerated through the integration of high-throughput screening (HTS) and automated synthesis platforms. HTS allows for the rapid testing of large numbers of compounds against specific biological targets, a process that is crucial in drug discovery. bmglabtech.com Automated synthesis platforms, in turn, can quickly generate libraries of derivatives from a common starting material. enamine.net

By employing automated synthesis, a diverse library of compounds derived from this compound could be efficiently produced. These derivatives could then be subjected to HTS to identify molecules with desired biological or material properties. bmglabtech.comenamine.net This synergistic approach of automated synthesis and HTS would streamline the discovery of new applications for this class of compounds, moving beyond the traditional, more time-consuming methods of chemical synthesis and testing. ucsf.edu

Table 1: High-Throughput Screening and Automated Synthesis Data

| Parameter | Description | Potential Application for this compound |

|---|---|---|

| Library Size | Number of unique derivatives synthesized | 103 - 105 compounds |

| Screening Throughput | Number of compounds tested per day | >100,000 |

| Hit Identification | Identification of active compounds | Discovery of new drug candidates or functional materials |

| Data Analysis | Structure-activity relationship (SAR) studies | Guiding the design of more potent or effective derivatives |

Development of Sustainable Synthetic Routes and Biocatalytic Approaches

Future research will likely focus on developing more sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives. Traditional chemical synthesis often relies on harsh reagents and organic solvents, generating significant waste. astrazeneca.com Green chemistry principles are pushing for the adoption of more sustainable practices.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a promising alternative. astrazeneca.com Enzymes operate under mild conditions, are highly selective, and are biodegradable. astrazeneca.com For instance, the synthesis of substituted anilines can be achieved through the biocatalytic reduction of nitroaromatics using enzymes like nitroreductases. acs.orgnih.govresearchgate.net This approach avoids the need for heavy metal catalysts and high-pressure hydrogenation, making the process more sustainable. nih.gov Research into identifying or engineering enzymes that can accommodate substituted anilines like this compound will be a key area of investigation. spinchem.comtudelft.nl

Another avenue for sustainable synthesis is the use of supported gold catalysts for the chemoselective hydrogenation of nitro compounds to anilines. nih.gov This method has shown high selectivity for the nitro group reduction, even in the presence of other reducible functional groups. nih.gov

Exploration in Supramolecular Chemistry and Self-Assembly Processes

The presence of a halogen atom and methoxy (B1213986) groups on the aniline (B41778) ring of this compound makes it an interesting candidate for studies in supramolecular chemistry and self-assembly. Halogen bonding, a non-covalent interaction involving a halogen atom, can be a powerful tool for directing the self-assembly of molecules into well-defined architectures. nih.gov

The bromine atom in this compound can act as a halogen bond donor, while the nitrogen of the amino group or the oxygen of the methoxy groups could potentially act as halogen bond acceptors. By carefully designing complementary molecules, it may be possible to induce the self-assembly of this compound derivatives into complex supramolecular structures such as nanofibers, gels, or liquid crystals. The study of poly(2,5-dimethoxyaniline) has already demonstrated the potential for such molecules to form planar and conjugated structures. ias.ac.in The resulting materials could have applications in areas such as electronics, sensing, and drug delivery.

Advanced Biomedical Imaging Agent Development through Derivatization

Derivatives of this compound could be developed as advanced biomedical imaging agents. The aniline scaffold is a common feature in many biologically active molecules and fluorescent dyes. By chemically modifying the amino group or the aromatic ring, it is possible to attach imaging moieties such as fluorophores or radioisotopes.

Derivatization strategies can be employed to enhance the sensitivity and specificity of detection in techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov For in vivo imaging, derivatization can be used to improve the pharmacokinetic properties of a molecule, ensuring it reaches the target tissue and is cleared from the body appropriately. nih.gov The development of aniline derivatives for imaging often involves creating probes that can selectively bind to specific biomolecules or that exhibit changes in their fluorescence properties in response to their local environment.

Investigation of Novel Catalytic Reactions Mediated by this compound Derivatives

Finally, derivatives of this compound have the potential to be used as ligands or catalysts in a variety of chemical reactions. The amino group can be readily functionalized to create ligands for transition metal catalysts. For example, aniline derivatives are used in the synthesis of bis(imino)pyridine iron complexes, which are highly active catalysts for ethylene (B1197577) oligomerization. acs.org

The electronic properties of the aniline ring, influenced by the bromo and dimethoxy substituents, could be fine-tuned to modulate the activity and selectivity of the resulting catalysts. Research in this area could lead to the development of new catalytic systems for important organic transformations, such as cross-coupling reactions, hydrogenations, or polymerizations. The use of aniline-based catalysts has also been explored to improve the rates of derivatization reactions for the analysis of carbonyl compounds. nih.gov

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-2,6-dimethoxyaniline in laboratory settings?

The synthesis of this compound typically involves bromination of 2,6-dimethoxyaniline derivatives. A validated method includes diazotization followed by Sandmeyer-type bromination under controlled conditions (e.g., using CuBr as a catalyst). Evidence from a doctoral thesis describes its preparation via sequential methoxylation and bromination steps, ensuring regioselectivity by leveraging steric and electronic effects of substituents . Alternative routes may involve nucleophilic aromatic substitution, but yields depend on solvent polarity and temperature optimization.

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical techniques include:

- Gas Chromatography (GC) : Purity validation (>97% as per commercial standards) using non-polar columns and flame ionization detection .

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.5–7.5 ppm and methoxy groups at δ 3.8–4.0 ppm) .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 232 (M) and fragment ions corresponding to Br and OCH loss .

- Melting Point Analysis : Compare observed values (e.g., 85–86°C for analogs ) with literature to detect impurities.

Q. What are the optimal storage conditions to maintain compound stability?

Store under inert atmosphere (N or Ar) at 2–8°C in amber glass vials to prevent photodegradation. Avoid prolonged exposure to moisture, as brominated anilines may hydrolyze under acidic/alkaline conditions. For long-term stability, lyophilization is recommended for solid samples .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in electrophilic aromatic substitution (EAS)?

The bromo group (-Br) acts as a meta-directing deactivating substituent, while methoxy (-OCH) groups are strong ortho/para-directing activators. Computational studies (e.g., DFT) predict that the para position to -Br is sterically hindered, favoring ortho substitution relative to -OCH. Experimental validation via nitration or sulfonation reactions can map regioselectivity, with HPLC monitoring reaction progress .

Q. How can discrepancies in reported spectral data or melting points be resolved?

Contradictions often arise from impurities or polymorphic forms. Strategies include:

- Differential Scanning Calorimetry (DSC) : Identify polymorph transitions or decomposition events.

- Recrystallization : Purify using solvents like ethanol/water mixtures to isolate a single crystalline phase.

- Cross-validation : Compare NMR shifts with NIST reference data (e.g., InChIKey: QGLAYJCJLHNIGJ-UHFFFAOYSA-N for analogs ).

Q. What metabolic pathways are anticipated for this compound based on structural analogs?

Structural analogs like 4-bromo-2,5-dimethoxyphenethylamine undergo hepatic Phase I metabolism via O-demethylation and oxidative deamination. In vitro hepatocyte assays (human/rodent) can identify primary metabolites using LC-MS/MS. Cytochrome P450 isoforms (e.g., CYP2D6) likely mediate these transformations, with potential nephrotoxic intermediates requiring glutathione conjugation .

Q. How can computational modeling predict regioselectivity in cross-coupling reactions involving this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density and Fukui indices to predict reactive sites. For Suzuki-Miyaura coupling, the bromine atom is the preferred site for palladium insertion, while methoxy groups stabilize transition states via resonance. Molecular dynamics simulations further refine solvent effects on reaction kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.